molecular formula C21H18N6O B360370 10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene CAS No. 920472-64-6

10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B360370
CAS No.: 920472-64-6
M. Wt: 370.4g/mol
InChI Key: YIUCFEFCHGLXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is a complex organic compound that belongs to the class of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer treatment due to their ability to inhibit specific enzymes and pathways involved in cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene involves the inhibition of specific enzymes, such as CDK2. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene stands out due to its unique combination of structural features, which confer high specificity and potency in enzyme inhibition. Its ability to selectively target CDK2 makes it particularly valuable in cancer research and therapy .

Properties

CAS No.

920472-64-6

Molecular Formula

C21H18N6O

Molecular Weight

370.4g/mol

IUPAC Name

10-(4-methoxyphenyl)-11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O/c1-13-14(2)27(15-7-9-16(28-3)10-8-15)20-18(13)21-24-19(25-26(21)12-23-20)17-6-4-5-11-22-17/h4-12H,1-3H3

InChI Key

YIUCFEFCHGLXSF-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)C5=CC=C(C=C5)OC)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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